An In-depth Technical Guide to the Chemical Properties of Cyclooctene Oxide
An In-depth Technical Guide to the Chemical Properties of Cyclooctene Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctene (B146475) oxide, also known as epoxycyclooctane or 9-oxabicyclo[6.1.0]nonane, is a versatile cyclic ether that serves as a valuable intermediate in organic synthesis. Its strained three-membered oxirane ring fused to an eight-membered carbocycle imparts unique reactivity, making it a key building block for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and materials. This guide provides a comprehensive overview of the chemical and physical properties of cyclooctene oxide, its spectroscopic characteristics, key reactions, and detailed experimental protocols relevant to its synthesis and derivatization.
Chemical and Physical Properties
Cyclooctene oxide is a white, crystalline solid at room temperature with a characteristic odor.[1] It is a flammable solid and is sensitive to moisture.[2] Key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₈H₁₄O | [2][3][4][5] |
| Molecular Weight | 126.20 g/mol | [2][3][5] |
| CAS Number | 286-62-4 | [3] |
| Appearance | Colorless to white crystalline solid | [1][2] |
| Melting Point | 53-56 °C | [2][3][4][5] |
| Boiling Point | 189 °C at 760 mmHg; 55 °C at 5 mmHg | [2][3][4][5] |
| Flash Point | 56 °C (132.8 °F) - closed cup | [2][3] |
| Purity | ≥99% (typical) | [3][5] |
| Synonyms | 9-Oxabicyclo[6.1.0]nonane, Epoxycyclooctane | [3][6] |
Spectroscopic Data
The structural characterization of cyclooctene oxide is routinely performed using various spectroscopic techniques. The key spectral data are summarized below.
| Spectroscopic Technique | Key Features and Data |
| ¹H NMR | Spectra available, though specific peak assignments require further analysis from raw data sources. |
| ¹³C NMR | Spectra available, providing evidence for the carbon skeleton.[2] |
| Infrared (IR) Spectroscopy | Characteristic peaks associated with the epoxide ring and C-H bonds are observable.[7] |
| Mass Spectrometry (MS) | The molecular ion peak and fragmentation pattern are consistent with the C₈H₁₄O formula. |
Reactivity and Key Reactions
The reactivity of cyclooctene oxide is dominated by the electrophilic nature of the epoxide ring, which is susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can be catalyzed by either acids or bases.
Acid-Catalyzed Hydrolysis
Under acidic conditions, cyclooctene oxide undergoes hydrolysis to yield trans-1,2-cyclooctanediol. The reaction proceeds via protonation of the epoxide oxygen, followed by nucleophilic attack of water on one of the adjacent carbons. This backside attack results in the inversion of stereochemistry at the site of attack, leading to the trans diol.
Reaction with Strong Bases
Treatment of cis-cyclooctene oxide with strong, non-nucleophilic bases such as lithium diethylamide or phenyllithium (B1222949) can lead to intramolecular rearrangement products. The major product is typically endo-cis-bicyclo[3.3.0]octan-2-ol, formed via a transannular deprotonation followed by an intramolecular cyclization. A minor product, 2-cycloocten-1-ol, can also be formed through a standard elimination reaction. The reaction of trans-cyclooctene (B1233481) oxide with lithium diethylamide yields cycloheptanecarboxaldehyde, exo-cis-bicyclo[3.3.0]octan-2-ol, and 2-cycloocten-1-ol.
Ring-Opening Polymerization
Cyclooctene oxide can undergo ring-opening polymerization to form poly(cyclooctene oxide). This polymerization can be initiated by various catalytic systems, including anionic, cationic, and coordination catalysts. The resulting polymer possesses a rigid aliphatic ring structure in its main chain and finds applications in coatings, printing, and sealants.
Experimental Protocols
Synthesis of cis-Cyclooctene Oxide from cis-Cyclooctene
This protocol describes the epoxidation of cis-cyclooctene using hydrogen peroxide in the presence of a lipase (B570770) enzyme as a catalyst.
Materials and Equipment:
-
cis-Cyclooctene
-
Hydrogen peroxide (33%)
-
Lipase (e.g., Chirazyme L2-cf)
-
Ethyl acetate (B1210297)
-
Saturated sodium sulfite (B76179) solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
100 mL round-bottom flask, magnetic stirrer, magnetic stir bar, separatory funnel, rotary evaporator, short-path distillation apparatus.
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.10 g (10.0 mmol) of cis-cyclooctene in 50 mL of ethyl acetate.
-
Add 0.5 g of lipase to the solution.
-
Over a period of 3 hours, add a total of 5.1 mL of 33% hydrogen peroxide in 425 µL portions every 15 minutes with continuous stirring.
-
After the addition is complete, stir the mixture for an additional 24 hours at room temperature.
-
Filter the reaction mixture to remove the lipase. The lipase can be stored in ethyl acetate for reuse.
-
To the filtrate, add saturated sodium sulfite solution dropwise until a peroxide test strip indicates the absence of peroxides.
-
Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator (do not apply a vacuum below 200 hPa).
-
The resulting crude cyclooctene oxide can be further purified by short-path distillation under reduced pressure (boiling point: 69 °C at 13 hPa) to yield a colorless, waxy solid.[7]
Purification of Cyclooctene Oxide
Cyclooctene oxide can be purified by vacuum distillation followed by sublimation. For sublimation, the crude solid is gently heated under reduced pressure, allowing it to transition directly into a gas, which then deposits as pure crystals on a cold surface. This method is effective for removing non-volatile impurities.
General Procedure for the Reaction of cis-Cyclooctene Oxide with Organolithium Reagents
This procedure outlines the general steps for the base-catalyzed rearrangement of cis-cyclooctene oxide to endo-cis-bicyclo[3.3.0]octan-2-ol.
Materials and Equipment:
-
cis-Cyclooctene oxide
-
Organolithium reagent (e.g., phenyllithium or n-butyllithium) in a suitable solvent (e.g., diethyl ether or THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard glassware for air-sensitive reactions (e.g., Schlenk line, nitrogen/argon atmosphere).
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve the organolithium reagent in anhydrous diethyl ether or THF in the flask and cool the solution to the desired temperature (typically -78 °C to 0 °C).
-
Prepare a solution of cis-cyclooctene oxide in the same anhydrous solvent.
-
Add the cyclooctene oxide solution dropwise to the stirred organolithium solution over a period of 30-60 minutes.
-
Allow the reaction mixture to stir at the specified temperature for several hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at a low temperature.
-
Allow the mixture to warm to room temperature and separate the aqueous and organic layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
General Procedure for Acid-Catalyzed Hydrolysis to trans-1,2-Cyclooctanediol
This protocol provides a general method for the hydrolysis of cyclooctene oxide to the corresponding diol.
Materials and Equipment:
-
Cyclooctene oxide
-
Dilute aqueous acid (e.g., 0.1 M H₂SO₄ or HClO₄)
-
Organic solvent (e.g., acetone (B3395972) or THF)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware.
Procedure:
-
Dissolve cyclooctene oxide in a mixture of an organic solvent (e.g., acetone or THF) and water.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or a measured amount of dilute acid).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, neutralize the acid by adding saturated sodium bicarbonate solution.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate to yield the crude diol.
-
The product can be purified by recrystallization or column chromatography.
Safety and Handling
Cyclooctene oxide is a flammable solid and an irritant.[2][6] It is harmful if swallowed and causes skin and serious eye irritation.[3][6] It is also moisture-sensitive.[2]
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.[2]
-
Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[2][3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[2]
-
Store under an inert atmosphere.
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[2]
-
Skin: Remove contaminated clothing and wash skin with soap and water. Seek medical attention if irritation persists.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. kirj.ee [kirj.ee]
- 4. researchgate.net [researchgate.net]
- 5. CN103130614A - Method for preparing 1,2-cyclohexanediol through oxidation of cyclohexene - Google Patents [patents.google.com]
- 6. WO1991014675A1 - Bicyclo[3.3.)]octane derivatives, process for producing them and their pharmaceutical use - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
